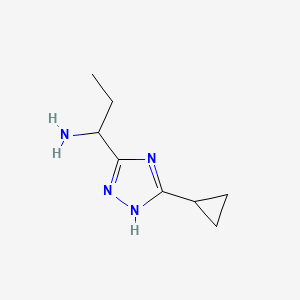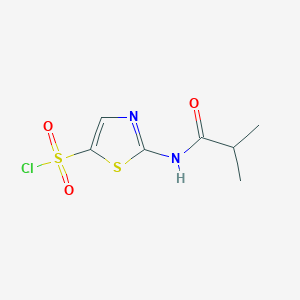
2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-methylpropanamide with thiazole-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring the reaction progress and ensuring consistent product quality.
化学反応の分析
Types of Reactions
2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different thiazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, as well as various thiazole derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological targets, such as enzymes and receptors, thereby modulating their activity. The thiazole ring also contributes to the compound’s overall stability and bioactivity.
類似化合物との比較
Similar Compounds
- 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonamide
- 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonate
- 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonothioate
Uniqueness
What sets 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride apart from similar compounds is its high reactivity due to the sulfonyl chloride group. This makes it a versatile intermediate in the synthesis of various derivatives and allows for the formation of a wide range of bioactive molecules. Additionally, the presence of the thiazole ring enhances its stability and bioactivity, making it a valuable compound in both research and industrial applications.
特性
分子式 |
C7H9ClN2O3S2 |
|---|---|
分子量 |
268.7 g/mol |
IUPAC名 |
2-(2-methylpropanoylamino)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O3S2/c1-4(2)6(11)10-7-9-3-5(14-7)15(8,12)13/h3-4H,1-2H3,(H,9,10,11) |
InChIキー |
PZXAQCYNOMYRLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=NC=C(S1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



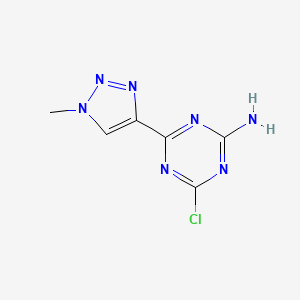
![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184296.png)

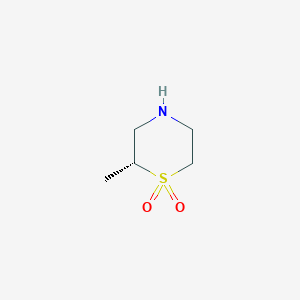
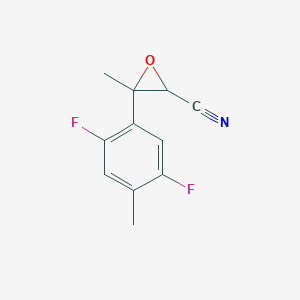
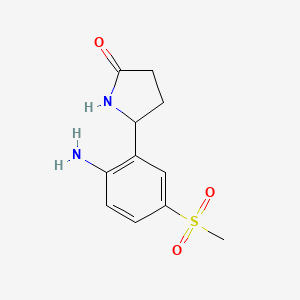
![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)
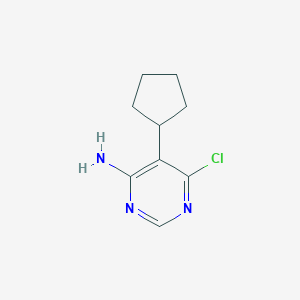
![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)



